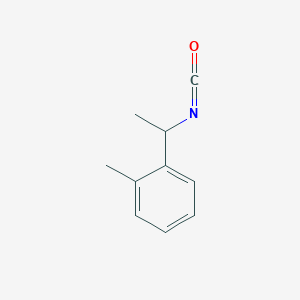

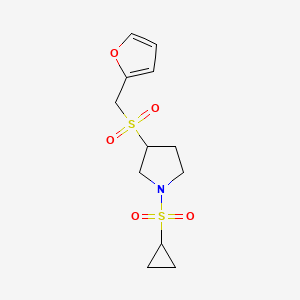

![molecular formula C16H12ClF4N3O B2639596 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime CAS No. 320420-71-1](/img/structure/B2639596.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with one nitrogen atom), a trifluoromethyl group (-CF3), a fluoroanilino group (an aniline derivative with a fluorine atom), and an acrylaldehyde O-methyloxime group (a derivative of acrylaldehyde with an O-methyloxime functional group). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, for example, would introduce aromaticity into the molecule, which could affect its chemical behavior. The trifluoromethyl group is electron-withdrawing, which could make the molecule more reactive .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic aromatic substitution, while the acrylaldehyde O-methyloxime group could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and decrease its reactivity. The compound’s polarity, solubility, melting point, and boiling point would also depend on its structure .Scientific Research Applications

Synthesis and Reactivity

- The synthesis of (Z)-α-fluoro-β-substituted acrylaldehydes, including structures related to the queried compound, employs reactions of α-fluoro-β-amino acrylaldehydes with organolithium reagents. This methodology provides a general and efficient route to fluorinated acrylaldehydes, which are valuable intermediates in organic synthesis (K. Funabiki et al., 1997).

- Research on the synthesis and copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted phenylcyanoacrylates demonstrates the relevance of fluorinated compounds in the development of new polymeric materials (Alessandra Cimino et al., 2020).

Fluorinated Compounds in Agrochemicals and Materials Science

- A review of the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine highlights its significance in the synthesis of pesticides, showcasing the importance of fluorinated pyridines in agricultural applications (Lu Xin-xin, 2006).

- Studies on the metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines illustrate their versatility in organic synthesis, enabling the introduction of various functional groups into the pyridine ring (F. Cottet et al., 2004).

Novel Methodologies and Applications

- The development of novel synthetic routes and the exploration of trifluoromethyl-substituted compounds' bioactivity indicate ongoing research into the utilization of fluorine's unique properties to enhance the activity and stability of bioactive and material science compounds (Chunrui Yu et al., 2006).

Future Directions

properties

IUPAC Name |

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-fluorophenyl)imino-N-methoxyprop-1-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4N3O/c1-25-24-8-10(7-22-13-4-2-12(18)3-5-13)15-14(17)6-11(9-23-15)16(19,20)21/h2-9,24H,1H3/b10-8+,22-7? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWZAYBTLMNZFF-IUAJGUFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=C(C=NC1=CC=C(C=C1)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=C(\C=NC1=CC=C(C=C1)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

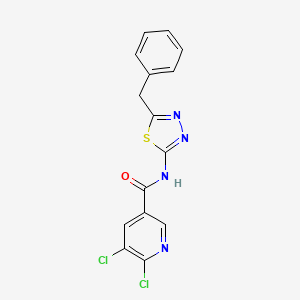

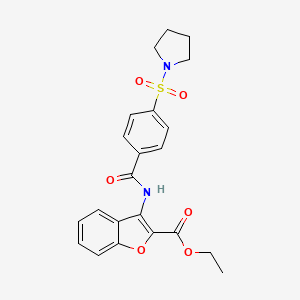

![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)

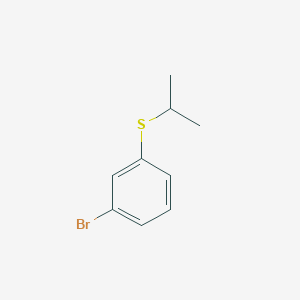

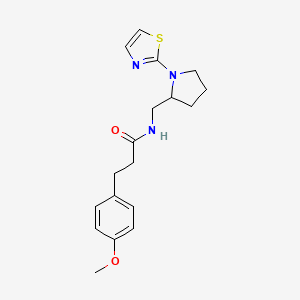

![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)

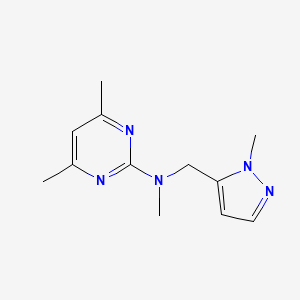

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)

![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)

![N-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2639530.png)

![3-Chloro-6-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]pyridazine](/img/structure/B2639534.png)